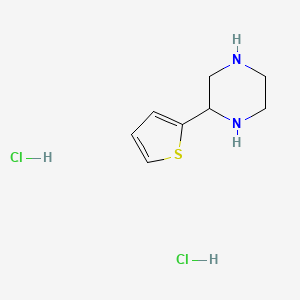

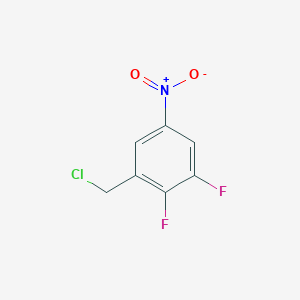

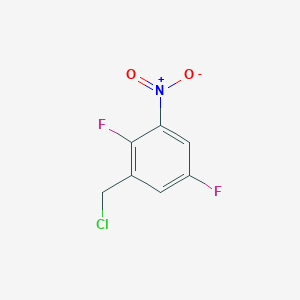

![molecular formula C7H12ClNO2 B1404989 methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride CAS No. 927679-50-3](/img/structure/B1404989.png)

methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

説明

“Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It is used in the synthesis of Paxlovid, a treatment for mild-to-moderate COVID-19 in adults with positive results of direct severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) viral testing .

Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the substitution of (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethyl-propyl ester by a hydroxyl compound to give a pyrrolidine compound. This is followed by cyaniding the pyrrolidine compound to give 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. The final step involves deprotecting the 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate to give the desired product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The compound has a molecular weight of 205.682 Da and a monoisotopic mass of 205.086960 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The compound can undergo various reactions such as substitution, cyaniding, and deprotection .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The compound has a molecular weight of 205.682 Da and a monoisotopic mass of 205.086960 Da .科学的研究の応用

Synthesis and Chemical Applications

Diastereoselective Synthesis for Drug Development

An efficient multi-gram synthesis of this compound, a key chiral bicyclic proline fragment employed in constructing the potent anti-HCV drug boceprevir, has been developed from cis-cypermethric acid. This synthesis route highlights the chemical's significance in drug development processes, specifically for anti-HCV applications (Kallam et al., 2017).

Analgesic Agent Development

Research on 1-aryl-3-azabicyclo[3.1.0]hexanes, including this compound, identified them as a new series of nonnarcotic analgesic agents. The most potent member, bicifadine, shows significant analgesic potency, indicating the potential for developing new analgesic drugs (Epstein et al., 1981).

Synthesis of Brain Imaging Agents

This compound is involved in synthesizing potential metabolites for brain imaging agents, showcasing its utility in developing diagnostic tools for neurological conditions (Andersen et al., 1997).

Methodological Advancements

Analytical Method Development

A simple and inexpensive HPLC method was developed for determining granisetron hydrochloride and related impurities, demonstrating the compound's relevance in analytical chemistry (Rao et al., 2017).

Enantioselective Cyclopropanation

Highly enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] showcases innovative approaches in stereoselective synthesis techniques (Doyle et al., 2003).

Potential Medical Applications

Neuroprotective Drug Development

The radiolabeling and biodistribution studies of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate highlight its potential as a neuroprotective drug, indicating its utility in addressing neurological disorders (Yu et al., 2003).

Opioid Ligand Synthesis for Pruritus Treatment

The design and synthesis of azabicyclo[3.1.0]hexane compounds as a new class of opioid ligand with notable μ opioid receptor antagonist activity suggest its applicability in treating pruritus (Lunn et al., 2011).

作用機序

Target of Action

The primary target of Methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is the NS3 protease . This protease plays a crucial role in the life cycle of certain viruses, making it an attractive target for antiviral drugs .

Mode of Action

The compound binds to the NS3 protease, resulting in a significant increase in binding compared to proline in a pentapeptide scaffold . This binding inhibits the protease’s activity, thereby disrupting the viral life cycle .

Biochemical Pathways

By inhibiting the NS3 protease, the compound interferes with the proteolytic processing of the viral polyprotein, a critical step in the viral life cycle . This disruption prevents the production of functional viral proteins, thereby inhibiting viral replication .

Result of Action

The inhibition of the NS3 protease by this compound leads to the disruption of the viral life cycle . This results in the prevention of viral replication, thereby reducing viral load and potentially alleviating symptoms of viral infection .

特性

IUPAC Name |

methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-5-2-4(5)3-8-6;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQMWVWFYJQAIB-JMWSHJPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CC2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@@H]2C[C@@H]2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927679-50-3 | |

| Record name | rac-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

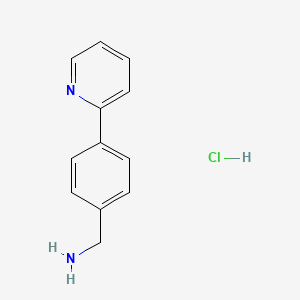

![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)

![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)

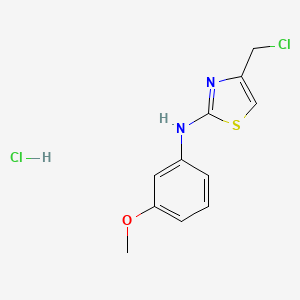

![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)

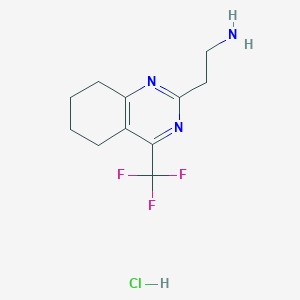

![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)